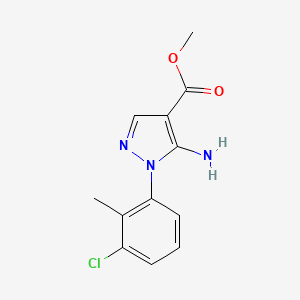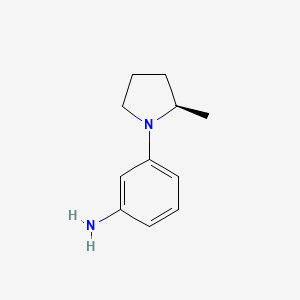
(R)-3-(2-Methylpyrrolidin-1-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-Methylpyrrolidin-1-YL)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methylpyrrolidin-1-YL)aniline typically involves the reaction of 3-bromoaniline with ®-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of ®-3-(2-Methylpyrrolidin-1-YL)aniline .
Industrial Production Methods
Industrial production methods for ®-3-(2-Methylpyrrolidin-1-YL)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
®-3-(2-Methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: N-oxides of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
®-3-(2-Methylpyrrolidin-1-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of ®-3-(2-Methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
相似化合物的比较
Similar Compounds
(S)-3-(2-Methylpyrrolidin-1-YL)aniline: The enantiomer of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
3-(2-Pyrrolidin-1-YL)aniline: Lacks the methyl group on the pyrrolidine ring.
3-(2-Methylpyrrolidin-1-YL)benzene: Lacks the amino group on the benzene ring.
Uniqueness
®-3-(2-Methylpyrrolidin-1-YL)aniline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomer, (S)-3-(2-Methylpyrrolidin-1-YL)aniline, may exhibit different biological activities due to the chiral nature of the compound .
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
3-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m1/s1 |
InChI 键 |
MHHWDYSEKKAECW-SECBINFHSA-N |
手性 SMILES |
C[C@@H]1CCCN1C2=CC=CC(=C2)N |
规范 SMILES |
CC1CCCN1C2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



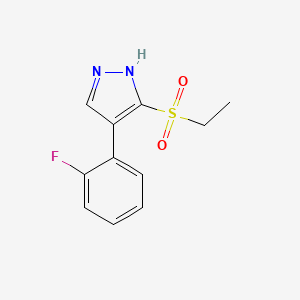
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
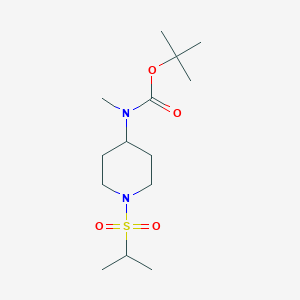
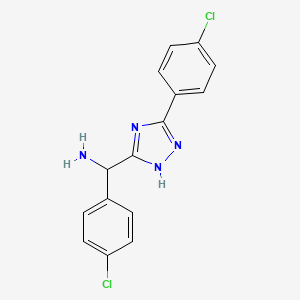
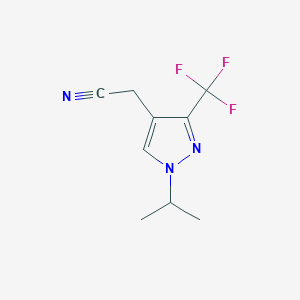
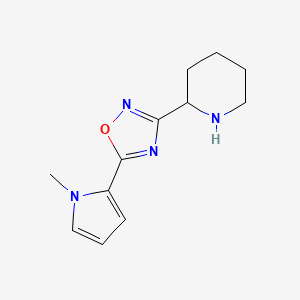
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
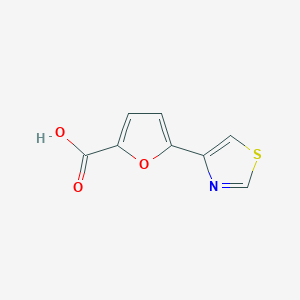
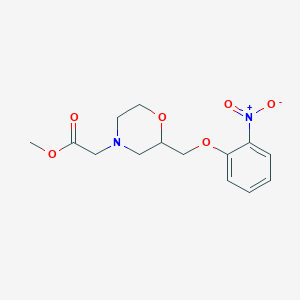
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)

